N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide
Description
N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, an oxazole ring, and a methanesulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-25(22,12-16-3-1-2-10-23-16)20-15-8-6-13(7-9-15)17-11-19-18(24-17)14-4-5-14/h6-9,11,14,16,20H,1-5,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMBSLRARODRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=CN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a nitrile or an amide, under acidic or basic conditions. The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
The final step involves the formation of the methanesulfonamide group, which can be achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine. The overall reaction conditions may vary, but typically involve temperatures ranging from 0°C to 100°C and reaction times from a few hours to several days, depending on the specific steps and reagents used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the oxazole ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures (ranging from -78°C to 100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to amine derivatives. Substitution reactions may result in the formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical potential.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxazole ring and sulfonamide group may play key roles in binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and oxazole derivatives, such as:
- N-(4-methylphenyl)-1-(oxan-2-yl)methanesulfonamide
- N-(4-(2-phenyl-1,3-oxazol-5-yl)phenyl)-1-(oxan-2-yl)methanesulfonamide
Uniqueness
N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This may influence its reactivity and interactions with molecular targets, potentially leading to unique biological or chemical activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
